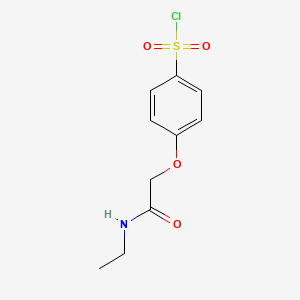
4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride is a chemical compound that belongs to the class of benzenesulfonyl chlorides. These compounds are known for their wide range of applications in organic synthesis, particularly in the formation of sulfonamide derivatives. The compound’s structure consists of a benzenesulfonyl chloride moiety attached to an ethylamino-oxoethoxy group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with ethylamino-oxoethoxy compounds under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride . The reaction is carried out at elevated temperatures (170-180°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of benzenesulfonyl chlorides often involves large-scale chlorination processes using chlorosulfonic acid and benzene . The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The resulting benzenesulfonyl chloride is then purified through distillation under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane and acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride involves its ability to react with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and other biomolecules . This reactivity makes it a potent inhibitor of enzymes and other proteins, leading to its use in various biochemical assays and drug development .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl chloride: Similar in structure but with an aminoethyl group instead of an ethylamino-oxoethoxy group.
Benzenesulfonyl chloride: The parent compound, lacking the ethylamino-oxoethoxy group, used in a wide range of sulfonation reactions.
Uniqueness
4-(2-(Ethylamino)-2-oxoethoxy)benzenesulfonyl chloride is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C10H12ClNO4S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
4-[2-(ethylamino)-2-oxoethoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO4S/c1-2-12-10(13)7-16-8-3-5-9(6-4-8)17(11,14)15/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
LNPFTAQJRNOWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















